molecular formula C12H16BrNO3 B2406038 Tert-butyl 2-amino-3-bromo-6-methoxybenzoate CAS No. 2248372-91-8

Tert-butyl 2-amino-3-bromo-6-methoxybenzoate

Cat. No.: B2406038
CAS No.: 2248372-91-8
M. Wt: 302.168
InChI Key: LEXNVNKGTCJHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-amino-3-bromo-6-methoxybenzoate is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, a bromine atom, and a methoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-bromo-6-methoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a methoxybenzoate precursor, followed by the introduction of an amino group through nucleophilic substitution. The tert-butyl ester group is often introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-bromo-6-methoxybenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it to an amine.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Reactions: Formation of substituted benzoates with various functional groups.

    Oxidation Products: Nitrobenzoates or nitrosobenzoates.

    Reduction Products: Aminobenzoates.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Tert-butyl 2-amino-3-bromo-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-bromo-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups can facilitate binding to specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-6-bromo-3-methoxybenzoate: A positional isomer with similar reactivity but different substitution pattern on the benzene ring.

    Tert-butyl 2-amino-3-chloro-6-methoxybenzoate: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

Tert-butyl 2-amino-3-bromo-6-methoxybenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom, in particular, can enhance its utility in cross-coupling reactions and other synthetic transformations.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 2-amino-3-bromo-6-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)9-8(16-4)6-5-7(13)10(9)14/h5-6H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXNVNKGTCJHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.